molecular formula C12H9BrINO2S B8243713 N-(2-Bromophenyl)-4-iodobenzenesulfonamide

N-(2-Bromophenyl)-4-iodobenzenesulfonamide

Cat. No.: B8243713
M. Wt: 438.08 g/mol
InChI Key: KXFMROGQIJUTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenyl)-4-iodobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, along with a sulfonamide group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-4-iodobenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Iodination: The addition of an iodine atom to another phenyl ring.

    Sulfonamidation: The attachment of a sulfonamide group to the brominated and iodinated phenyl rings.

The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. Iodination can be carried out using iodine and a suitable oxidizing agent. Sulfonamidation typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-4-iodobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: Both the bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions may involve the use of polar solvents and bases.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-Bromophenyl)-4-iodobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.

    Biological Studies: The compound can be used in studies to understand the interactions of sulfonamides with biological targets, such as enzymes and receptors.

    Material Science: It can be utilized in the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-4-iodobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-4-iodobenzenesulfonamide
  • N-(2-Fluorophenyl)-4-iodobenzenesulfonamide
  • N-(2-Bromophenyl)-4-chlorobenzenesulfonamide

Uniqueness

N-(2-Bromophenyl)-4-iodobenzenesulfonamide is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. The combination of these halogens with the sulfonamide group can enhance the compound’s ability to interact with biological targets and improve its efficacy as an antimicrobial agent.

Properties

IUPAC Name

N-(2-bromophenyl)-4-iodobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrINO2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFMROGQIJUTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrINO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.